molecular formula C16H12N2O5S B15210939 3-Phenyl-4-(4-sulfamoylphenyl)isoxazole-5-carboxylic acid CAS No. 181695-82-9

3-Phenyl-4-(4-sulfamoylphenyl)isoxazole-5-carboxylic acid

Cat. No.: B15210939
CAS No.: 181695-82-9
M. Wt: 344.3 g/mol
InChI Key: AEAVMNLZENBJSN-UHFFFAOYSA-N
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Description

3-Phenyl-4-(4-sulfamoylphenyl)isoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4-(4-sulfamoylphenyl)isoxazole-5-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the (3+2) cycloaddition reaction, which can be catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4-(4-sulfamoylphenyl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Various substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Phenyl-4-(4-sulfamoylphenyl)isoxazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Phenyl-4-(4-sulfamoylphenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to biological targets, such as enzymes or receptors, thereby modulating their activity. This interaction can lead to various therapeutic effects, depending on the target and the biological pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Isoxazole-3-carboxylic acid
  • Isoxazole-5-carboxylic acid
  • 4-Phenylisoxazole
  • 4-(4-Sulfamoylphenyl)isoxazole

Uniqueness

3-Phenyl-4-(4-sulfamoylphenyl)isoxazole-5-carboxylic acid is unique due to the presence of both phenyl and sulfamoylphenyl groups attached to the isoxazole ring. This structural feature imparts distinct biological activities and chemical properties compared to other isoxazole derivatives .

Properties

CAS No.

181695-82-9

Molecular Formula

C16H12N2O5S

Molecular Weight

344.3 g/mol

IUPAC Name

3-phenyl-4-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C16H12N2O5S/c17-24(21,22)12-8-6-10(7-9-12)13-14(11-4-2-1-3-5-11)18-23-15(13)16(19)20/h1-9H,(H,19,20)(H2,17,21,22)

InChI Key

AEAVMNLZENBJSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)S(=O)(=O)N)C(=O)O

Origin of Product

United States

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